molecular formula C22H14BrCl3N2O B11996388 2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11996388
M. Wt: 508.6 g/mol
InChI Key: IOLFPQIWQHHUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BR-PH)-6,8-DI-CL-4-(4-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE is a complex organic compound with the molecular formula C22H16BrClN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BR-PH)-6,8-DI-CL-4-(4-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE typically involves a multi-step process. One common method includes the condensation of aryl aldehydes with acetophenones in the presence of ammonium acetate and a suitable catalyst such as cobalt(II) chloride hexahydrate (CoCl2.6H2O). This reaction is often carried out under solvent-free conditions, which not only simplifies the process but also enhances the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving overall efficiency. The choice of catalysts and reaction conditions may vary depending on the specific requirements and desired properties of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-BR-PH)-6,8-DI-CL-4-(4-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as sodium iodide (NaI) or potassium fluoride (KF).

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-(4-BR-PH)-6,8-DI-CL-4-(4-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-BR-PH)-6,8-DI-CL-4-(4-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-BR-PH)-6,8-DI-CL-4-(4-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE include:

Uniqueness

What sets 2-(4-BR-PH)-6,8-DI-CL-4-(4-CL-PH)-2H-5-OXA-3,3A-DIAZA-CYCLOPENTA(A)NAPHTHALENE apart from similar compounds is its unique combination of substituents and structural features

Properties

Molecular Formula

C22H14BrCl3N2O

Molecular Weight

508.6 g/mol

IUPAC Name

2-(4-bromophenyl)-7,9-dichloro-5-(4-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H14BrCl3N2O/c23-14-5-1-12(2-6-14)19-11-20-17-9-16(25)10-18(26)21(17)29-22(28(20)27-19)13-3-7-15(24)8-4-13/h1-10,20,22H,11H2

InChI Key

IOLFPQIWQHHUDJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.